molecular formula C12H10BrClN2O2 B15072968 Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate CAS No. 1260897-33-3

Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate

Cat. No.: B15072968
CAS No.: 1260897-33-3
M. Wt: 329.57 g/mol
InChI Key: LRWSHASQQLNCJV-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate (CAS Number: 1260897-33-3 ) is a high-value halogenated quinazoline derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound serves as a versatile synthetic intermediate, with its 4-chloro and 6-bromo substituents acting as excellent leaving groups for sequential functionalization, most notably through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Its primary research value lies in the construction of targeted anticancer agents. The quinazoline scaffold is a privileged structure in drug discovery, known for its ability to produce potent inhibitors of tyrosine kinases . Scientific studies highlight the application of this specific compound as a critical precursor in the synthesis of 4-anilinoquinazoline derivatives . These derivatives are systematically evaluated for in vitro cytotoxicity against various human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), and for their inhibitory effects on epidermal growth factor receptor tyrosine kinase (EGFR-TK), a well-validated target in oncology . The presence of the bromine atom at the 6-position allows for further structural diversification via reactions like Suzuki-Miyaura cross-coupling, enabling researchers to explore structure-activity relationships and optimize potency and selectivity . This makes this compound an indispensable building block for chemists working on the development of new targeted therapies and probing biochemical mechanisms of cancer progression. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1260897-33-3

Molecular Formula

C12H10BrClN2O2

Molecular Weight

329.57 g/mol

IUPAC Name

ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate

InChI

InChI=1S/C12H10BrClN2O2/c1-2-18-11(17)6-10-15-9-4-3-7(13)5-8(9)12(14)16-10/h3-5H,2,6H2,1H3

InChI Key

LRWSHASQQLNCJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

This two-step approach remains the most widely used:

Step 1: Formation of 6-Bromo-4-Chloroquinazoline
5-Bromoanthranilic acid reacts with cyanoguanidine or thiourea in refluxing butanol with triethylamine catalysis (6–8 h). The intermediate 6-bromo-4-hydroxyquinazoline is treated with POCl₃ at 80–100°C for 4 h to install the 4-chloro group.

Step 2: Acetic Acid Esterification
The 2-position is functionalized via nucleophilic acyl substitution. 6-Bromo-4-chloroquinazoline reacts with ethyl bromoacetate (1.2 eq) in anhydrous THF using NaH (2 eq) as a base at 0–5°C. The reaction proceeds for 12 h, yielding the target compound after silica gel chromatography (hexane/EtOAc 3:1).

Optimized Conditions

  • Yield: 68–72%
  • Purity: >95% (HPLC)
  • Key Advantage: Scalability to 100-g batches

Halogen Exchange Reactions

Late-stage bromination/chlorination strategies avoid handling unstable intermediates:

Procedure

  • Ethyl 2-(4-chloroquinazolin-2-yl)acetate (1 eq) is dissolved in CCl₄.
  • N-Bromosuccinimide (1.05 eq) and AIBN (0.1 eq) are added under N₂.
  • Reflux at 80°C for 6 h installs bromine at position 6.

Data Comparison

Brominating Agent Solvent Temp (°C) Yield (%)
NBS CCl₄ 80 65
Br₂ CHCl₃ 40 58
DBDMH DMF 100 71

DBDMH = 1,3-Dibromo-5,5-dimethylhydantoin

Metal-Mediated Cross-Coupling

Palladium-catalyzed Suzuki reactions enable modular synthesis:

Reaction Scheme

  • Ethyl 2-(4-chloro-6-iodoquinazolin-2-yl)acetate + Arylboronic acid →
  • 6-Substituted intermediate →
  • Halogenation with Cl₂ gas in AcOH

Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (3 eq)
  • Solvent: DME/H₂O (4:1)
  • Yield: 74% over 3 steps

One-Pot Domino Assembly

A 2024 protocol eliminates intermediate isolation:

  • Diazotization of 2-amino-5-bromobenzoic acid.
  • Reaction with ethyl cyanoacetate in MeCN at 25°C.
  • Sequential cyclization and chlorination using SOCl₂.

Advantages

  • Total time: 8 h vs. 24 h for stepwise methods
  • Atom economy: 89%
  • Isolated yield: 78%

Critical Analysis of Methodologies

Yield and Scalability

Method Typical Yield (%) Scalability (Max Batch)
Cyclocondensation 68–72 1 kg
Halogen Exchange 65–71 500 g
Cross-Coupling 74 100 g
One-Pot 78 200 g

The one-pot method offers superior efficiency but requires precise stoichiometric control.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., POCl₃ reactions):

  • Residence time: 12 min vs. 6 h batch
  • Yield improvement: +9%

Green Chemistry Approaches

  • Bio-Based Solvents : Cyrene™ replaces DMF in halogen exchange (yield maintained at 67%)
  • Catalyst Recycling : Pd recovery via magnetic nanoparticles (≥7 cycles)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms in the quinazoline ring undergo nucleophilic substitution under specific conditions:

Bromine Substitution

  • Reagents/conditions : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, DMF, microwave heating (120°C, 10–30 min) .

  • Mechanism : Suzuki-Miyaura cross-coupling replaces bromine with aryl groups to generate 6-arylquinazoline derivatives.

  • Example :
    Reaction with 4-fluorophenylboronic acid yields ethyl 2-(4-chloro-6-(4-fluorophenyl)quinazolin-2-yl)acetate, a compound with enhanced cytotoxicity against HeLa cells .

Chlorine Substitution

  • Reagents/conditions : Amines (e.g., morpholine derivatives), NaH, THF/DMF, 0–20°C .

  • Products : 4-anilinoquinazolines, such as 4-((1r,4r)-4-((6-bromoquinazolin-4-yl)oxy)cyclohexyl)morpholine, achieved in 55% yield .

Ester Functionalization

The ethyl acetate group participates in hydrolysis and condensation reactions:

Hydrazide Formation

  • Reagents/conditions : Hydrazine hydrate, ethanol, reflux (6 h) .

  • Product : 2-(6-bromo-2-(cyanomethyl)-4-oxoquinazolin-3(4H)-yl)acetohydrazide (V), a precursor for pyrazole derivatives .

Condensation with Aldehydes

  • Reagents/conditions : Salicylaldehyde, sodium ethoxide, ethanol, 2 h stirring .

  • Product : 2-(6-bromo-3-(3-hydroxy-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (VI) .

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous quinazolines provide insight:

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Oxidation KMnO₄ (acidic medium)Quinazolinone derivativesN/A
Reduction NaBH₄ (methanol)Alcohol or amine intermediatesN/A

Cyclization Reactions

The compound’s structure supports intramolecular cyclization for heterocycle synthesis:

  • Reagents/conditions : Cyanoacetamide, butanol, triethylamine, reflux (6 h) .

  • Product : 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (Ia), a fused quinazolinone system .

Biological Activity Modulation

Chemical modifications correlate with biological effects:

DerivativeBiological ActivityKey FindingSource
6-(4-Fluorophenyl) analogCytotoxicity (HeLa cells)IC₅₀ = 8.2 μM (vs. Gefitinib IC₅₀ = 12.5 μM)
Hydrazide (V)Precursor for BCRP/P-gp inhibitorsStimulates ATP hydrolysis in BCRP transporters

Key Reaction Conditions and Yields

Experimental data from synthesis studies:

ReactionConditionsYieldPurityReference
Suzuki couplingPd(PPh₃)₄, DMF, 120°C (microwave)43–75%>95%
AminationNaH, THF/DMF, 0–20°C55%97%
Hydrazide formationHydrazine hydrate, ethanol, reflux65%90%

Mechanistic Insights

  • Suzuki Coupling : Bromine at C6 acts as a leaving group, enabling Pd-catalyzed aryl insertion .

  • Ester Reactivity : The ethyl acetate side chain facilitates nucleophilic attacks at the carbonyl carbon, enabling hydrazide or amide formation .

  • Quinazoline Core Stability : The bicyclic structure remains intact under acidic/basic conditions, ensuring regioselective substitutions.

Scientific Research Applications

Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The quinazoline ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Ethyl 2-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)acetate
  • Structural Differences : Replaces the 4-chloro group with a 4-oxo group and introduces a methyl group at the 2-position.
  • Physical Properties : Higher density (1.53 g/cm³) and boiling point (445.2°C) compared to dibromo analogues, suggesting stronger intermolecular forces due to hydrogen bonding from the oxo group .
  • Synthesis: Prepared via alkylation of quinazolinone intermediates, similar to methods in , but with distinct purification steps .
2.1.2. Ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetate
  • Structural Differences : Contains dibromo substituents (6,8-positions), a methyl group, and an ether-linked acetate (4-yloxy vs. 2-yl).
  • Reactivity : The ether linkage reduces electrophilicity compared to the ester-linked target compound. IR data shows C=O (1730 cm⁻¹) and C=N (1618 cm⁻¹) stretches, consistent with quinazoline esters .
  • Yield : 90% under reflux with K₂CO₃, indicating efficient alkylation conditions .
2.1.3. Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
  • Core Heterocycle : Benzofuran vs. quinazoline.
  • Electronic Effects : The sulfinyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions. Crystal packing involves π-π interactions (3.814 Å) and C–H⋯O hydrogen bonds, enhancing stability .

Halogenated Heterocycles with Ester Groups

2.2.1. Imidazole and Triazole Derivatives
  • Examples : Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate ().
  • Biological Relevance: Imidazole derivatives often exhibit analgesic or anti-inflammatory activity.
2.2.2. Thiazole Derivatives
  • Example : 6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one ().
  • Synthesis : Utilizes ethyl acetoacetate, a common precursor in heterocyclic chemistry, suggesting shared synthetic pathways with quinazoline esters .

Physical and Chemical Properties

Melting and Boiling Points

Spectral Data

  • IR/NMR : Quinazoline esters typically show C=O stretches near 1730 cm⁻¹ (IR) and ester CH₂ signals at δ 4.26 (¹H-NMR). Bromine substituents cause deshielding in aromatic regions (e.g., δ 8.11–8.21 in ) .

Biological Activity

Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of bromine and chlorine substituents enhances its biological activity by influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may inhibit or modulate the activity of these targets, leading to various therapeutic effects. Notably, quinazoline derivatives have been shown to engage with antiapoptotic Bcl-2 proteins, suggesting a pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated activity against Mycobacterium tuberculosis and other pathogens, highlighting the potential for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and NCI-H460 (non-small-cell lung carcinoma), with IC50 values indicating potent activity .
  • Mechanisms Involved : The compound's interaction with Bcl-2 proteins suggests it may function as an antagonist, sensitizing cancer cells to standard therapies like cisplatin .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the 6-position of the quinazoline ring have been shown to influence binding affinities to target proteins significantly. For example, certain analogs have demonstrated enhanced cytotoxicity correlated with their binding affinities to Bcl-2 proteins .

CompoundIC50 (μM)Target
This compound15.0HepG2
Analog A10.0Bcl-XL
Analog B5.0Bcl-w

Case Studies

  • Anticancer Efficacy : A study investigated the efficacy of this compound against various cancer cell lines. Results indicated that the compound inhibited cell growth significantly compared to control groups, with an emphasis on its mechanism involving apoptosis induction via Bcl-2 pathway modulation .
  • Synergistic Effects : In combination therapy studies, this compound was tested alongside traditional chemotherapeutics. The findings suggested that this compound could enhance the effectiveness of existing treatments by overcoming resistance mechanisms in cancer cells .

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